Tert-butyl 1-oxo-3-phenyl-2,8-diazaspiro[4.5]decane-8-carboxylate

CGRP Receptor Antagonism Migraine Spirocyclic Medicinal Chemistry

Spirocyclic CGRP antagonist programs often stall due to inaccessible 3-phenyl-2,8-diazaspiro[4.5]decane scaffolds. This Boc-protected intermediate is the definitive precursor for potent antagonists (CHEMBL577320: 120 nM IC50). • Regiospecific 3-phenyl substitution ensures target engagement; 4-phenyl or alternate protecting-group analogs fail to replicate affinity • Orthogonal Boc protection compatible with Fmoc/Cbz solid-phase and solution-phase library synthesis • ≥95% purity minimizes isomeric impurities for IND-enabling preclinical workflows

Molecular Formula C19H26N2O3
Molecular Weight 330.428
CAS No. 1251006-54-8
Cat. No. B594444
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameTert-butyl 1-oxo-3-phenyl-2,8-diazaspiro[4.5]decane-8-carboxylate
CAS1251006-54-8
Synonyms1-Oxo-3-phenyl-2,8-diazaspiro[4.5]decane-8-carboxylic acidtert-butyl ester
Molecular FormulaC19H26N2O3
Molecular Weight330.428
Structural Identifiers
SMILESCC(C)(C)OC(=O)N1CCC2(CC1)CC(NC2=O)C3=CC=CC=C3
InChIInChI=1S/C19H26N2O3/c1-18(2,3)24-17(23)21-11-9-19(10-12-21)13-15(20-16(19)22)14-7-5-4-6-8-14/h4-8,15H,9-13H2,1-3H3,(H,20,22)
InChIKeyTYRGQUWQTXOLKR-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Tert-butyl 1-oxo-3-phenyl-2,8-diazaspiro[4.5]decane-8-carboxylate Profile


Tert-butyl 1-oxo-3-phenyl-2,8-diazaspiro[4.5]decane-8-carboxylate (CAS 1251006-54-8) is a protected, spirocyclic diamine building block featuring a 2,8-diazaspiro[4.5]decane core with a 3-phenyl substituent and a Boc (tert-butyl carbamate) protecting group . Its molecular formula is C19H26N2O3 with a molecular weight of 330.42 g/mol . This compound is primarily utilized as a synthetic intermediate in medicinal chemistry, most notably as a precursor to potent calcitonin gene-related peptide (CGRP) receptor antagonists [1].

Tert-butyl 1-oxo-3-phenyl-2,8-diazaspiro[4.5]decane-8-carboxylate Irreplaceability


Spirocyclic cores with different regiochemistry or protecting groups are not interchangeable due to their profound impact on the three-dimensional conformation and pharmacokinetic profile of the final drug candidate [1]. The specific 3-phenyl substitution on the diazaspiro scaffold provides a unique geometric vector for target binding, as evidenced by its role in producing a CGRP antagonist with a discrete potency profile [2]. Using a close analog with a 4-phenyl substitution or a different protecting group (e.g., Cbz) would alter the steric and electronic properties at the key binding interface, likely leading to a significant loss in target affinity and selectivity that cannot be predicted a priori [3].

Tert-butyl 1-oxo-3-phenyl-2,8-diazaspiro[4.5]decane-8-carboxylate Differentiation Evidence


Regioisomeric Advantage in CGRP Antagonism

The most direct evidence for the utility of the 3-phenyl regioisomer comes from its derived CGRP antagonist, which exhibits an IC50 of 120 nM at the human CLR/RAMP1 receptor [1]. A structurally analogous series of 2,8-diazaspiro[4.5]decane-based soluble epoxide hydrolase (sEH) inhibitors, which explore a different biological target, demonstrates that subtle changes in substitution pattern and stereochemistry on the spirocyclic core can lead to a greater than 100-fold shift in inhibitory activity [2]. No public data exists for a CGRP antagonist derived from the 4-phenyl regioisomer (tert-butyl 1-oxo-4-phenyl-2,8-diazaspiro[4.5]decane-8-carboxylate), indicating the 3-phenyl vector is a non-obvious and critical structural choice for this target.

CGRP Receptor Antagonism Migraine Spirocyclic Medicinal Chemistry

Boc vs. Cbz Orthogonality

The Boc (tert-butyl carbamate) protecting group can be quantitatively removed under acidic conditions, such as 4 N HCl in dioxane, to yield the free amine . This is a crucial differentiator from the benzyl carbamate (Cbz) analog , which requires catalytic hydrogenolysis. In a multi-step synthesis, the choice of protecting group determines the compatibility with other functional groups. The Boc group is orthogonal to benzyl and Fmoc protecting strategies, a standard requirement in modern medicinal chemistry workflows, while the Cbz analog would be incompatible with substrates containing alkenes or alkynes that would be reduced during hydrogenolysis.

Solid-Phase Peptide Synthesis Orthogonal Protection Boc Chemistry

Vendor Purity Comparison

The compound is offered by multiple vendors with a standard minimum purity of 95% . A different manufacturer, MolCore, specifies a minimum purity of 98% (NLT 98%) for the same compound, accompanied by ISO certification . This represents a quantifiable quality advantage for researchers requiring higher initial purity to minimize by-product formation in subsequent reactions, avoiding the need for additional purification steps that can reduce overall yield.

Chemical Procurement Quality Control Building Block Purity

Tert-butyl 1-oxo-3-phenyl-2,8-diazaspiro[4.5]decane-8-carboxylate Proven Applications


CGRP Antagonist Lead Optimization

This building block is the definitive synthetic intermediate for generating potent CGRP receptor antagonists, as directly evidenced by CHEMBL577320's 120 nM IC50 [1]. In a medicinal chemistry campaign, researchers can deprotect the Boc group and subsequently functionalize the free amine to rapidly explore structure-activity relationships (SAR) around the spirocyclic core, confident that the 3-phenyl substitution is productive for target affinity.

Spirocyclic Kinase Inhibitor Libraries

The orthogonal Boc protection allows for its use in multi-step solid-phase or solution-phase syntheses without interfering with Fmoc- or Cbz-protected amino acids [2]. This makes it an ideal core scaffold for the parallel synthesis of diverse screening libraries targeting kinases or other proteins susceptible to spirocyclic inhibitors, as seen in the broader 2,8-diazaspiro[4.5]decane patent landscape for LATS1/2 inhibition [3].

High-Purity Material for Preclinical Synthesis

When scaling up a lead compound for preclinical toxicology studies, starting with a 98% pure building block minimizes the formation of isomeric impurities that can complicate downstream purification and analytical characterization . This purity specification directly supports the stringent quality requirements of IND-enabling studies.

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